2-Amino-5-cyclohexylbenzonitrile
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Overview
Description
2-Amino-5-cyclohexylbenzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 2-position and a cyclohexyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of cyclohexylbenzene is coupled with a halogenated benzonitrile in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclohexylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-Amino-5-cyclohexylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclohexylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Amino-5-methylbenzonitrile
Uniqueness
2-Amino-5-cyclohexylbenzonitrile is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-5-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |
InChI Key |
XCACWGONRXQKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)N)C#N |
Origin of Product |
United States |
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